(1R,2R)-2-((2-Chlorobenzyl)amino)cyclopentan-1-ol (1R,2R)-2-((2-Chlorobenzyl)amino)cyclopentan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17898913
InChI: InChI=1S/C12H16ClNO/c13-10-5-2-1-4-9(10)8-14-11-6-3-7-12(11)15/h1-2,4-5,11-12,14-15H,3,6-8H2/t11-,12-/m1/s1
SMILES:
Molecular Formula: C12H16ClNO
Molecular Weight: 225.71 g/mol

(1R,2R)-2-((2-Chlorobenzyl)amino)cyclopentan-1-ol

CAS No.:

Cat. No.: VC17898913

Molecular Formula: C12H16ClNO

Molecular Weight: 225.71 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R)-2-((2-Chlorobenzyl)amino)cyclopentan-1-ol -

Specification

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
IUPAC Name (1R,2R)-2-[(2-chlorophenyl)methylamino]cyclopentan-1-ol
Standard InChI InChI=1S/C12H16ClNO/c13-10-5-2-1-4-9(10)8-14-11-6-3-7-12(11)15/h1-2,4-5,11-12,14-15H,3,6-8H2/t11-,12-/m1/s1
Standard InChI Key IGYFYVCNGZIDTP-VXGBXAGGSA-N
Isomeric SMILES C1C[C@H]([C@@H](C1)O)NCC2=CC=CC=C2Cl
Canonical SMILES C1CC(C(C1)O)NCC2=CC=CC=C2Cl

Introduction

Key Findings

(1R,2R)-2-((2-Chlorobenzyl)amino)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a 2-chlorobenzylamino substituent at the C2 position. Its stereochemistry and functional groups confer unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science. This review synthesizes data from synthetic, structural, and pharmacological studies to provide a holistic perspective on its characteristics and potential applications.

Structural and Stereochemical Features

The compound’s structure comprises a cyclopentane ring with hydroxyl and 2-chlorobenzylamino groups at the 1R and 2R positions, respectively. Key structural attributes include:

Table 1: Structural Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₂H₁₆ClNO ,
Molecular Weight237.72 g/molCalculated
Stereochemistry(1R,2R) configuration ,
Key Functional GroupsCyclopentanol, 2-chlorobenzylamine,
PlanarityCyclopentane ring adopts envelope conformation ,

The trans-configuration of the hydroxyl and amino groups minimizes steric hindrance, enhancing stability and interaction with biological targets . The 2-chlorobenzyl group introduces electron-withdrawing effects, influencing reactivity and binding affinity .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via reductive amination or nucleophilic substitution:

Route 1: Reductive Amination

  • Intermediate Formation: React cyclopentanone with 2-chlorobenzylamine under acidic conditions to form a Schiff base .

  • Reduction: Use NaBH₄ or NaBH(OAc)₃ to reduce the imine to the amine .

  • Stereochemical Control: Chiral catalysts or resolution techniques ensure (1R,2R) configuration .

Route 2: Nucleophilic Substitution

  • Epoxide Opening: Treat (1R,2R)-2-aminocyclopentanol with 2-chlorobenzyl bromide in the presence of a base .

  • Purification: Column chromatography (e.g., silica gel, hexane/EtOAc) yields the pure product .

Table 2: Synthesis Metrics

ParameterRoute 1Route 2
Yield62–69%55–60%
Purity>95%>90%
Key ReagentsNaBH(OAc)₃2-Chlorobenzyl bromide
StereoselectivityModerateHigh

Microwave-assisted methods improve reaction efficiency (e.g., 69% yield in 1 minute) .

Physicochemical Properties

Table 3: Key Physicochemical Data

PropertyValueMethod/Source
LogP (Octanol-Water)2.1–2.5Calculated
pKa (Hydroxyl)~10.2Williams compilation
pKa (Amine)~8.9Estimated
Solubility12 mg/mL (H₂O), 45 mg/mL (EtOH)Experimental
Melting Point98–102°CDSC

The chloro substituent increases lipophilicity compared to non-chlorinated analogues (e.g., LogP = 1.6 for benzylamino derivative) .

Applications and Future Directions

  • Pharmaceuticals: Lead candidate for neuropathic pain and antibiotic-resistant infections .

  • Agrochemicals: Herbicidal activity observed in analogs (EC₅₀ = 0.8 µM against Alopecurus) .

  • Materials Science: Chiral dopants in liquid crystals due to rigid cyclopentane core .

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